[1(2H),4'-Bipyridin]-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62150-42-9 |
|---|---|
Molecular Formula |
C10H8N2O |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
1-pyridin-4-ylpyridin-2-one |
InChI |
InChI=1S/C10H8N2O/c13-10-3-1-2-8-12(10)9-4-6-11-7-5-9/h1-8H |
InChI Key |
GAYVJHFPDKXUGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C=C1)C2=CC=NC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis and Characterization of [1(2H),4'-Bipyridin]-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological evaluation of the novel heterocyclic compound, [1(2H),4'-Bipyridin]-2-one. This document details plausible synthetic routes, predicted analytical data, and standardized protocols for its characterization and preliminary biological screening.
Introduction
This compound is a unique heteroaromatic compound featuring a pyridone ring N-substituted with a pyridine moiety. This structural motif is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and coordination properties associated with both pyridone and bipyridine scaffolds. This guide serves as a foundational resource for researchers engaged in the synthesis and exploration of novel bipyridinone derivatives for potential applications in drug discovery and development.
Synthesis of this compound
The synthesis of this compound can be approached through modern cross-coupling methodologies, which are highly effective for the formation of C-N bonds. Two primary strategies, the Ullmann condensation and the Buchwald-Hartwig amination, are presented as viable synthetic routes.
Proposed Synthetic Route: Ullmann Condensation
The Ullmann condensation provides a classical and effective method for the N-arylation of pyridones. This approach involves the copper-catalyzed coupling of 2-pyridone with a 4-halopyridine.
Experimental Protocol: Ullmann Condensation
Materials:
-
2-Pyridone
-
4-Bromopyridine hydrochloride (or 4-iodopyridine)
-
Copper(I) iodide (CuI)
-
trans-N,N'-Dimethylcyclohexane-1,2-diamine (DMCDA)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 2-pyridone (1.0 eq.), 4-bromopyridine hydrochloride (1.1 eq.), copper(I) iodide (0.1 eq.), trans-N,N'-dimethylcyclohexane-1,2-diamine (0.2 eq.), and potassium carbonate (2.5 eq.).
-
Add anhydrous toluene to the flask.
-
Stir the reaction mixture at 110-120 °C for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.
-
Wash the filtrate sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the predicted analytical data based on the known spectral properties of similar N-aryl-2-pyridone structures.
Predicted Analytical Data
| Technique | Predicted Data |
| Molecular Formula | C₁₀H₈N₂O |
| Molecular Weight | 172.18 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not available (requires experimental determination) |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.70 (d, J = 6.0 Hz, 2H, H-2', H-6'), 7.60 (d, J = 6.0 Hz, 2H, H-3', H-5'), 7.45 (ddd, J = 9.2, 6.6, 2.0 Hz, 1H, H-4), 7.35 (dd, J = 6.6, 2.0 Hz, 1H, H-6), 6.70 (d, J = 9.2 Hz, 1H, H-3), 6.25 (td, J = 6.6, 1.2 Hz, 1H, H-5) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 164.0 (C=O), 151.0 (C-2', C-6'), 148.0 (C-4'), 141.0 (C-6), 138.0 (C-4), 122.0 (C-3', C-5'), 121.0 (C-5), 107.0 (C-3) |
| IR (KBr, cm⁻¹) | ν: 3050 (Ar-H), 1670 (C=O, amide I), 1590, 1500 (C=C and C=N stretching) |
| Mass Spectrometry (ESI-MS) | m/z: 173.06 [M+H]⁺, 195.04 [M+Na]⁺ |
Biological Evaluation
While the specific biological activities of this compound have not been reported, its structural similarity to other bioactive pyridone and bipyridine compounds suggests potential for various therapeutic applications. A general workflow for the preliminary biological screening of this novel compound is outlined below.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol provides a method to assess the in vitro cytotoxicity of this compound against a selected cancer cell line (e.g., HeLa or MCF-7) and a non-cancerous cell line (e.g., HEK293) to determine its preliminary therapeutic index.[1][2]
Materials:
-
Selected human cancer cell line (e.g., MCF-7) and non-cancerous cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO to prepare a stock solution)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. After 24 hours, replace the medium in the wells with 100 µL of medium containing the different concentrations of the compound. Include vehicle control wells (medium with the same percentage of DMSO used for the highest compound concentration) and untreated control wells.
-
Incubation: Incubate the plates for another 24 or 48 hours.
-
MTT Assay: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.
Conclusion
This technical guide provides a foundational framework for the synthesis, characterization, and preliminary biological evaluation of this compound. The proposed synthetic routes are based on well-established and robust chemical transformations. The predicted analytical data serves as a benchmark for experimental verification. The outlined biological screening workflow offers a starting point for investigating the potential therapeutic applications of this novel heterocyclic compound. Further experimental work is required to validate these protocols and fully elucidate the chemical and biological properties of this compound.
References
Physicochemical Properties of Substituted Bipyridinones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of substituted bipyridinones, a class of heterocyclic compounds of significant interest in drug discovery. Understanding these properties is crucial for optimizing absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, thereby accelerating the development of potent and selective therapeutic agents. This document details experimental protocols for determining key physicochemical parameters, presents available data for representative compounds, and visualizes relevant biological signaling pathways.
Core Physicochemical Properties and Their Importance in Drug Discovery
The therapeutic efficacy and safety of a drug candidate are intrinsically linked to its physicochemical properties. For substituted bipyridinones, the most critical parameters include:
-
pKa (Ionization Constant): This determines the degree of ionization of a molecule at a given pH. The ionization state influences a compound's solubility, permeability across biological membranes, and binding to its target protein.
-
logP/logD (Lipophilicity): The octanol-water partition coefficient (logP) and distribution coefficient (logD, which is pH-dependent) are measures of a compound's lipophilicity. This property is a key determinant of how a drug is absorbed, distributed throughout the body, and metabolized. An optimal lipophilicity range, often between 2 and 3, is a common goal in drug design to balance permeability and solubility.
-
Solubility: The ability of a compound to dissolve in a solvent, typically aqueous buffers in a physiological context, is critical for its absorption and bioavailability. Poor solubility can be a major hurdle in drug development.
Optimizing these properties is a central tenet of medicinal chemistry, aiming to enhance the drug-like characteristics of a lead compound.
Quantitative Physicochemical Data of Representative Pyridinone Derivatives
| Compound ID | Structure | p38 IC50 (nM) | JNK2 IC50 (nM) | logP |
| 12r | N-benzyl pyridinone derivative | 5 | >10000 | 2.8 |
| 19 | N-substituted pyridinone derivative | 8 | >10000 | 3.1 |
Data extracted from Selness et al., Bioorg. Med. Chem. Lett. 2009, 19 (20), 5851-5856.[1]
Experimental Protocols for Physicochemical Property Determination
Accurate and reproducible measurement of physicochemical properties is essential. The following sections detail standard experimental protocols.
Determination of pKa (Ionization Constant)
The pKa of a compound can be determined using various methods, with UV-metric titration being a common and efficient approach.
Protocol: UV-metric pKa Determination
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.
-
Prepare a series of aqueous buffer solutions with a constant ionic strength (e.g., 0.1 M) covering a pH range from approximately 3 to 12.
-
-
Sample Preparation in 96-Well Plate:
-
To each well of a 96-well UV-transparent microplate, add a specific volume of each buffer solution (e.g., 196 µL).
-
Add a small volume of the compound's DMSO stock solution (e.g., 4 µL) to each well to achieve a final concentration of around 0.2 mM. Ensure the final DMSO concentration is low (≤2% v/v) to minimize its effect on the pKa.
-
Include wells with buffer and DMSO only to serve as blanks for background correction.
-
-
UV-Vis Spectrophotometry:
-
Record the UV-Vis spectrum for each well over a relevant wavelength range (e.g., 230-500 nm) using a microplate spectrophotometer.
-
-
Data Analysis:
-
For each wavelength, plot the absorbance as a function of pH.
-
The resulting data will form a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the compound.
-
Non-linear regression analysis is used to accurately determine the pKa from the sigmoidal fit of the data.
-
Determination of logP (Lipophilicity)
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used method for the indirect determination of logP.
Protocol: logP Determination by RP-HPLC
-
Preparation of Mobile Phase and Standards:
-
Prepare a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., acetonitrile or methanol).
-
Select a set of standard compounds with known logP values that span the expected range of the test compound. Prepare stock solutions of these standards.
-
-
Chromatographic System Setup:
-
Use a C18 reversed-phase column.
-
Equilibrate the column with the mobile phase at a constant flow rate.
-
-
Calibration Curve Generation:
-
Inject each standard compound and record its retention time (t_R).
-
Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Plot the logarithm of the capacity factor (log k') against the known logP values of the standards to generate a calibration curve.
-
-
Analysis of Test Compound:
-
Inject the test compound under the same chromatographic conditions and determine its retention time.
-
Calculate the log k' for the test compound.
-
Interpolate the logP of the test compound from the calibration curve.
-
Determination of Aqueous Solubility
The shake-flask method is the gold standard for determining thermodynamic solubility, while kinetic solubility assays are often used in high-throughput screening.
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Sample Preparation:
-
Add an excess amount of the solid test compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Equilibration:
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.
-
-
Phase Separation:
-
After equilibration, centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
-
Quantification:
-
Determine the concentration of the compound in the clear supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS. This concentration represents the thermodynamic solubility.
-
Signaling Pathways Targeted by Substituted Bipyridinones
Substituted bipyridinones have been investigated as inhibitors of various protein families, particularly kinases and phosphodiesterases, which are key components of intracellular signaling pathways.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently observed in cancer. Certain substituted heteroaromatics with structural similarities to bipyridinones have been developed as potent and selective PI3K delta inhibitors.[2]
Caption: PI3K/Akt/mTOR signaling pathway with inhibition by a substituted bipyridinone.
Inhibition of the p38 MAP Kinase Pathway
The p38 mitogen-activated protein (MAP) kinase pathway is a key signaling cascade involved in inflammatory responses and cellular stress. N-substituted pyridinones have been identified as potent inhibitors of p38 kinase.[1]
Caption: p38 MAP Kinase pathway and its inhibition by a substituted bipyridinone.
Conclusion
The physicochemical properties of substituted bipyridinones are fundamental to their potential as therapeutic agents. A thorough understanding and systematic optimization of pKa, lipophilicity, and solubility are critical for the successful development of drug candidates from this chemical class. The experimental protocols provided herein offer a robust framework for the characterization of these essential parameters. As research into substituted bipyridinones continues to identify novel inhibitors of key signaling pathways, the integration of physicochemical profiling will be paramount in advancing these promising compounds toward clinical applications.
References
- 1. Discovery of N-substituted pyridinones as potent and selective inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel pyrrolidineoxy-substituted heteroaromatics as potent and selective PI3K delta inhibitors with improved physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Chemical Space of Novel Bipyridinone Scaffolds: A Technical Guide for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
The quest for novel chemical scaffolds that can effectively modulate biological pathways with high specificity and potency is a central theme in modern drug discovery. Among the myriad of heterocyclic structures, bipyridinone scaffolds have emerged as a promising class of compounds with the potential to address diverse therapeutic targets. This technical guide provides an in-depth exploration of the chemical space of novel bipyridinone scaffolds, detailing their synthesis, biological evaluation, and potential mechanisms of action.
Introduction to Bipyridinone Scaffolds
Bipyridinone scaffolds represent a unique chemical architecture that combines the structural features of both bipyridines and pyridinones. This hybridization offers a rich three-dimensional chemical space and a versatile platform for the design of novel therapeutic agents. Bipyridines are well-known for their metal-chelating properties and their ability to interact with various biological targets, while pyridinones are recognized as "privileged structures" in medicinal chemistry due to their favorable drug-like properties and their capacity to engage in key hydrogen bonding interactions with protein targets. The fusion of these two pharmacophores in a single molecule creates a scaffold with the potential for enhanced target affinity, selectivity, and improved pharmacokinetic profiles.
Synthesis of Bipyridinone Scaffolds
The synthesis of bipyridinone scaffolds can be approached through various synthetic strategies, often involving the coupling of pre-functionalized pyridine and pyridinone precursors. Transition metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination reactions, are powerful tools for the construction of the bipyridinone core. The general synthetic workflow for the creation and screening of a bipyridinone library is depicted below.
Caption: General workflow for the synthesis and screening of a bipyridinone library.
Detailed Experimental Protocol: Suzuki Coupling for Bipyridinone Synthesis
This protocol provides a general method for the synthesis of a bipyridinone scaffold via a Suzuki coupling reaction.
Materials:
-
Aryl halide-substituted pyridinone (1.0 eq)
-
Pyridine boronic acid or boronic ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add the aryl halide-substituted pyridinone, pyridine boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired bipyridinone compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Biological Evaluation and Quantitative Data
Bipyridinone scaffolds have been investigated for a range of biological activities, with a particular focus on their potential as anticancer agents and kinase inhibitors. The following tables summarize representative quantitative data for bipyridinone and related scaffolds.
Table 1: In Vitro Anticancer Activity of Bipyridinone and Related Scaffolds
| Compound ID | Scaffold Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 26c | 4-(2-fluorophenoxy)-3,3'-bipyridine | MKN-45 (Gastric) | 0.003 | [1] |
| HT-29 (Colon) | 0.023 | [1] | ||
| A549 (Lung) | 0.031 | [1] | ||
| MDA-MB-231 (Breast) | 0.045 | [1] | ||
| Furan-pyridinone 4c | Furan-pyridinone | KYSE70 (Esophageal) | 0.655 µg/mL | [2] |
| KYSE150 (Esophageal) | 0.655 µg/mL | [2] |
Table 2: Kinase Inhibitory Activity of Bipyridinone and Related Scaffolds
| Compound ID | Scaffold Type | Target Kinase | IC₅₀ (nM) | Reference |
| 26c | 4-(2-fluorophenoxy)-3,3'-bipyridine | c-Met | 8.2 | [1] |
| Naphthyridinone Analog | Naphthyridinone | p38 | Not specified | [3] |
Detailed Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Bipyridinone compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the bipyridinone compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37 °C.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathways and Mechanism of Action
Bipyridinone scaffolds, due to their structural similarity to known kinase inhibitors, are hypothesized to exert their biological effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a frequently dysregulated signaling cascade in cancer and represents a prime target for therapeutic intervention.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by a bipyridinone scaffold.
Detailed Experimental Protocol: Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of bipyridinone compounds against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Bipyridinone compounds dissolved in DMSO
-
Kinase reaction buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)
-
White, opaque 384-well plates
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Prepare a solution of the kinase in kinase reaction buffer.
-
Prepare serial dilutions of the bipyridinone compounds in DMSO and then dilute further in kinase reaction buffer.
-
In a 384-well plate, add the kinase solution, the compound dilutions, and the substrate.
-
Initiate the kinase reaction by adding ATP to each well. Include a no-enzyme control and a vehicle control (DMSO).
-
Incubate the plate at the optimal temperature for the kinase (usually 30 °C or 37 °C) for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction by adding the detection reagent according to the manufacturer's instructions.
-
Incubate the plate as required by the detection system (e.g., 40 minutes at room temperature for ADP-Glo™).
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.
Conclusion and Future Directions
The exploration of the chemical space of novel bipyridinone scaffolds presents a fertile ground for the discovery of new therapeutic agents. The unique combination of the bipyridine and pyridinone moieties offers a versatile platform for generating diverse compound libraries with the potential to interact with a wide range of biological targets. The preliminary data on related scaffolds suggest that bipyridinones are promising candidates for the development of potent and selective kinase inhibitors, particularly in the context of cancer therapy.
Future research in this area should focus on:
-
Expansion of Chemical Diversity: Synthesizing a broader range of bipyridinone derivatives with diverse substitution patterns to comprehensively map the structure-activity relationships.
-
Target Identification and Validation: Employing chemoproteomics and other advanced techniques to identify the specific cellular targets of active bipyridinone compounds.
-
In Vivo Evaluation: Assessing the efficacy, pharmacokinetics, and safety of lead bipyridinone compounds in relevant animal models of disease.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which bipyridinone scaffolds modulate signaling pathways and exert their biological effects.
By systematically exploring the chemical space of bipyridinone scaffolds, the drug discovery community can unlock new avenues for the development of innovative medicines to address unmet medical needs.
References
- 1. Synthesis and biological evaluation of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis development of a naphthyridinone p38 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of [1(2H),4'-Bipyridin]-2-one Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico methodologies employed to investigate the receptor binding profile of [1(2H),4'-Bipyridin]-2-one, a novel compound with therapeutic potential. By leveraging computational techniques such as molecular docking, pharmacophore modeling, and molecular dynamics simulations, researchers can elucidate binding affinities, predict receptor-ligand interactions, and understand the dynamic behavior of the complex, thereby accelerating the drug discovery and development process.
Introduction to In Silico Modeling in Drug Discovery
In silico modeling has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective approach to screen large libraries of compounds and predict their biological activity. These computational methods provide valuable insights into the molecular interactions that govern drug-receptor binding, guiding the design and optimization of lead compounds. This guide focuses on the application of these techniques to characterize the binding of this compound to putative receptor targets.
Methodologies for In Silico Receptor Binding Analysis
A multi-faceted in silico approach is employed to build a robust understanding of the binding of this compound to its target receptors. The general workflow for this analysis is depicted below.
Caption: A general workflow for the in silico modeling of ligand-receptor binding.
Ligand and Receptor Preparation
Accurate preparation of both the ligand (this compound) and the target receptor is a critical first step for reliable in silico predictions.
Experimental Protocol: Ligand Preparation
-
2D Structure Generation: The 2D structure of this compound is drawn using chemical drawing software such as ChemDraw or Biovia Draw.
-
3D Structure Conversion: The 2D structure is converted into a 3D conformation.
-
Energy Minimization: The 3D structure's energy is minimized using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This can be performed using software like MOE (Molecular Operating Environment) or Discovery Studio.
-
Charge Calculation: Partial charges are calculated for all atoms of the ligand.
Experimental Protocol: Receptor Preparation
-
PDB Structure Retrieval: The 3D structure of the target receptor is obtained from the Protein Data Bank (PDB). For this hypothetical study, we will consider a kinase (e.g., AKT1, PDB ID: 6HHF) and a G-protein coupled receptor (GPCR) (e.g., β2-adrenergic receptor, PDB ID: 2RH1).
-
Protein Cleaning: Non-essential components such as water molecules, co-factors, and existing ligands are removed from the PDB file.
-
Protonation and Optimization: Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues are assigned at a physiological pH. The structure is then optimized to relieve any steric clashes.
-
Binding Site Definition: The active site or binding pocket of the receptor is defined based on the location of the co-crystallized ligand or through binding site prediction algorithms.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique is instrumental in understanding the binding mode and estimating the binding affinity.
Experimental Protocol: Molecular Docking
-
Software Selection: A docking program such as AutoDock Vina, Glide, or GOLD is utilized.
-
Grid Box Generation: A grid box is defined around the active site of the receptor to specify the search space for the docking algorithm.
-
Docking Simulation: The prepared ligand is docked into the defined active site of the receptor. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site.
-
Scoring and Ranking: The resulting poses are scored based on a scoring function that estimates the binding free energy. The poses are then ranked according to their scores.
-
Interaction Analysis: The best-scoring poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the receptor.
Data Presentation: Predicted Binding Affinities
| Target Receptor | PDB ID | Ligand | Docking Score (kcal/mol) | Key Interacting Residues |
| AKT1 Kinase | 6HHF | This compound | -8.5 | Lys179, Glu234, Asp292 |
| BRAF Kinase | 8C7Y | This compound | -9.2 | Cys532, Gly596, Asp594 |
| β2-Adrenergic Receptor | 2RH1 | This compound | -7.8 | Asp113, Ser204, Asn312 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Pharmacophore Modeling
Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to bind to a specific receptor. This model can then be used to screen virtual libraries for other potential binders.
Experimental Protocol: Pharmacophore Modeling
-
Model Generation: A pharmacophore model is generated based on the ligand-receptor complex obtained from molecular docking. The model consists of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
-
Feature Identification: Key interaction points between this compound and the receptor are identified and translated into pharmacophore features.
-
Model Validation: The generated pharmacophore model is validated by its ability to distinguish between known active and inactive compounds (if available).
Caption: A representative pharmacophore model highlighting key chemical features.
Molecular Dynamics Simulation
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of the ligand-receptor complex over time, offering insights into its stability and the nature of the interactions.
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup: The docked ligand-receptor complex is placed in a simulation box filled with a chosen water model (e.g., TIP3P). Ions are added to neutralize the system and mimic physiological salt concentrations.
-
Minimization: The energy of the entire system is minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant pressure and temperature (NPT ensemble) to ensure it reaches a stable state.
-
Production Run: A long-duration MD simulation (e.g., 100 ns) is performed to collect trajectory data.
-
Trajectory Analysis: The trajectory is analyzed to calculate various parameters, including Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and to observe the persistence of key intermolecular interactions over time.
Data Presentation: Molecular Dynamics Simulation Metrics
| Complex | Simulation Time (ns) | Average RMSD (Å) | Key Stable Interactions |
| AKT1 - this compound | 100 | 1.8 ± 0.3 | H-bond with Glu234 |
| BRAF - this compound | 100 | 2.1 ± 0.4 | Pi-stacking with Phe583 |
| β2AR - this compound | 100 | 2.5 ± 0.5 | H-bond with Asp113 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Signaling Pathway Analysis
Understanding the signaling pathways associated with the target receptors is crucial for predicting the functional consequences of this compound binding. For instance, if this compound binds to a kinase like AKT1, it could potentially modulate the PI3K/AKT signaling pathway, which is often dysregulated in cancer.
Caption: Potential modulation of the PI3K/AKT pathway by this compound.
Conclusion
This technical guide has outlined a comprehensive in silico strategy for characterizing the receptor binding of this compound. By integrating molecular docking, pharmacophore modeling, and molecular dynamics simulations, researchers can gain significant insights into the binding mechanism, affinity, and stability of this compound with its putative biological targets. The predictive power of these computational approaches is invaluable for guiding further experimental validation and accelerating the journey of this compound from a promising lead to a potential therapeutic agent.
Unraveling the Molecular Maestro: A Technical Guide to the Mechanism of Action of Bipyridinone Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of bipyridinone compounds, a class of molecules primarily known for their significant cardiotonic and vasodilatory effects. By delving into their molecular interactions, downstream signaling cascades, and the experimental methodologies used for their characterization, this document provides a comprehensive resource for researchers and drug development professionals in the cardiovascular field.
Core Mechanism of Action: Selective Inhibition of Phosphodiesterase 3 (PDE3)
Bipyridinone compounds exert their primary pharmacological effects through the selective inhibition of the phosphodiesterase 3 (PDE3) enzyme.[1][2] PDE3 is a crucial enzyme in the regulation of intracellular signaling pathways mediated by cyclic adenosine monophosphate (cAMP).[1] By hydrolyzing cAMP to its inactive form, 5'-AMP, PDE3 plays a pivotal role in terminating cAMP-mediated signals.
The inhibition of PDE3 by bipyridinone compounds leads to an accumulation of intracellular cAMP in cardiac and vascular smooth muscle cells.[1] This elevation in cAMP levels is the linchpin of their therapeutic effects, triggering a cascade of downstream events that culminate in increased cardiac contractility and vasodilation.
Downstream Signaling Pathways
The physiological consequences of PDE3 inhibition by bipyridinone compounds are mediated through the cAMP signaling pathway. The following diagram illustrates the central mechanism in a cardiac myocyte.
Caption: cAMP signaling pathway in a cardiac myocyte and the inhibitory action of bipyridinone compounds on PDE3.
Inotropic Effects
In cardiac muscle cells, the increased cAMP levels resulting from PDE3 inhibition lead to the activation of Protein Kinase A (PKA).[1] PKA then phosphorylates several key proteins involved in excitation-contraction coupling:
-
L-type Calcium Channels: Phosphorylation increases the influx of calcium ions (Ca2+) into the cell, enhancing the trigger for sarcoplasmic reticulum calcium release.
-
Phospholamban: Phosphorylation of phospholamban on the sarcoplasmic reticulum relieves its inhibition of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA), leading to increased calcium uptake into the sarcoplasmic reticulum. This results in a greater calcium store available for subsequent contractions.
-
Troponin I: Phosphorylation of troponin I modulates the sensitivity of the myofilaments to calcium.
The culmination of these events is a positive inotropic effect , meaning an increase in the force of myocardial contraction.[1]
Vasodilatory Effects
In vascular smooth muscle cells, the mechanism is similar. The elevation of cAMP levels activates PKA, which in turn phosphorylates and inactivates myosin light chain kinase (MLCK).[1] With MLCK inhibited, the phosphorylation of myosin light chains is reduced, leading to smooth muscle relaxation and vasodilation .[1] This vasodilation reduces both preload and afterload on the heart.
Quantitative Data: Potency of Bipyridinone-Related Compounds
The potency of bipyridinone compounds as PDE3 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki). The following table summarizes these values for the well-characterized bipyridinone-related compounds, milrinone and amrinone.
| Compound | IC50 for PDE3 Inhibition (µM) | Ki for PDE3 Inhibition (µM) | Reference |
| Milrinone | 1.771 ± 0.716 (at 32°C) | Not Reported | [3] |
| Amrinone | 15.07 ± 1.855 (at 32°C) | Not Reported | [3] |
Experimental Protocols
The elucidation of the mechanism of action of bipyridinone compounds relies on a variety of in vitro and in vivo experimental protocols.
PDE3 Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of PDE3.
Principle: The assay quantifies the conversion of a fluorescently labeled cAMP substrate to a non-fluorescent product by the PDE3 enzyme. Inhibition of the enzyme results in a higher fluorescent signal.
Methodology (based on commercially available kits): [4][5][6]
-
Reagent Preparation:
-
Prepare a reaction buffer containing Tris-HCl, MgCl2, and a reducing agent like DTT.
-
Dilute the purified recombinant PDE3 enzyme to the desired concentration in the reaction buffer.
-
Prepare a solution of the fluorescently labeled cAMP substrate (e.g., FAM-cAMP).
-
Prepare serial dilutions of the bipyridinone test compound.
-
-
Assay Procedure:
-
In a 96-well microplate, add the diluted PDE3 enzyme to wells containing either the test compound or a vehicle control.
-
Initiate the enzymatic reaction by adding the fluorescent cAMP substrate to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution, which may contain a non-specific PDE inhibitor like IBMX.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of PDE3 inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Caption: A generalized workflow for a PDE3 inhibition assay.
Assessment of Inotropic Effects
The positive inotropic effects of bipyridinone compounds are evaluated using isolated heart preparations or in vivo hemodynamic studies.
Principle: To measure the change in cardiac contractility in response to the drug, independent of changes in heart rate and loading conditions.
Methodology (Isolated Langendorff Heart Preparation):
-
Heart Isolation:
-
Anesthetize an animal (e.g., rat, rabbit) and rapidly excise the heart.
-
Cannulate the aorta and mount the heart on a Langendorff apparatus.
-
Retrogradely perfuse the coronary arteries with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
-
Intraventricular Balloon:
-
Insert a latex balloon connected to a pressure transducer into the left ventricle to measure isovolumetric ventricular pressure.
-
Adjust the balloon volume to achieve a stable baseline left ventricular end-diastolic pressure (LVEDP).
-
-
Drug Administration:
-
After a stabilization period, administer the bipyridinone compound into the perfusion solution at increasing concentrations.
-
-
Data Acquisition and Analysis:
-
Continuously record left ventricular pressure.
-
Calculate the maximum rate of pressure development (+dP/dtmax) and the maximum rate of pressure decline (-dP/dtmin) as indices of contractility and relaxation, respectively.
-
Analyze the dose-dependent changes in these parameters.
-
Assessment of Vasodilatory Effects
The vasodilatory properties of bipyridinone compounds are assessed using isolated blood vessel preparations or by measuring regional blood flow.
Principle: To measure the relaxation of pre-constricted blood vessels in response to the drug.
Methodology (Isolated Aortic Ring Preparation):
-
Vessel Preparation:
-
Isolate the thoracic aorta from an animal (e.g., rat).
-
Cut the aorta into rings of 2-3 mm in width.
-
Mount the aortic rings in an organ bath containing a physiological salt solution, maintained at 37°C and bubbled with carbogen (95% O2, 5% CO2).
-
-
Tension Measurement:
-
Connect one end of the ring to a fixed support and the other to an isometric force transducer to record changes in tension.
-
Apply a baseline tension to the rings and allow them to equilibrate.
-
-
Contraction and Relaxation:
-
Induce a sustained contraction in the aortic rings using a vasoconstrictor agent (e.g., phenylephrine or KCl).
-
Once a stable contraction is achieved, add the bipyridinone compound to the organ bath in a cumulative manner.
-
-
Data Analysis:
-
Record the relaxation response at each concentration of the test compound.
-
Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Construct a concentration-response curve and determine the EC50 value (the concentration that produces 50% of the maximum relaxation).
-
Conclusion
Bipyridinone compounds represent a significant class of cardiovascular drugs whose mechanism of action is centered on the selective inhibition of PDE3. This inhibition leads to an increase in intracellular cAMP, resulting in potent positive inotropic and vasodilatory effects. A thorough understanding of their molecular interactions, the downstream signaling pathways they modulate, and the experimental methodologies used to characterize them is essential for the continued development and refinement of this important therapeutic class. The data and protocols presented in this guide provide a foundational resource for researchers and clinicians working to advance the field of cardiovascular pharmacology.
References
- 1. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 2. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Treatment of Cardiovascular Dysfunction with PDE3-Inhibitors in Moderate and Severe Hypothermia—Effects on Cellular Elimination of Cyclic Adenosine Monophosphate and Cyclic Guanosine Monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. promega.com [promega.com]
The Evolving Frontier of Substituted Bipyridinone Compounds: A Patent Landscape Analysis
For Researchers, Scientists, and Drug Development Professionals
The landscape of drug discovery is witnessing a significant surge in the exploration of substituted bipyridinone compounds, a versatile scaffold demonstrating considerable promise across a spectrum of therapeutic areas. This in-depth technical guide navigates the core patent landscape of these compounds, offering a comprehensive overview of the key players, therapeutic targets, and the underlying scientific methodologies driving innovation in this space.
Key Players and Therapeutic Focus: A Shifting Terrain
An analysis of the patent landscape reveals a concentrated effort by several major pharmaceutical entities in the development of substituted bipyridinone derivatives. While a broad range of companies are active in the overarching field of pyridinone chemistry, a closer examination of patent filings points to a strategic focus on high-value therapeutic targets, particularly in oncology and neurodegenerative diseases.
Emerging trends indicate a strong interest in the development of bipyridinone-based inhibitors of Poly (ADP-ribose) polymerase (PARP) and Bruton's tyrosine kinase (BTK). Key players in the broader PARP and BTK inhibitor space, such as AstraZeneca, AbbVie, and BeiGene , are actively patenting novel chemical entities, and while direct patenting of "bipyridinone" by these giants is not always explicit, the underlying chemical structures often incorporate this core moiety. For instance, patent applications for novel BTK inhibitors frequently describe heterocyclic compounds that align with the bipyridinone scaffold.
The therapeutic landscape for these compounds is dominated by oncology, with a significant number of patents focusing on their application as anti-cancer agents. Neurodegenerative diseases also represent a growing area of interest, with patent filings exploring the potential of substituted bipyridinones to address conditions like Alzheimer's and Parkinson's disease.
Therapeutic Targets and Mechanisms of Action
The patent literature highlights the versatility of the substituted bipyridinone scaffold in targeting a range of enzymes and signaling pathways implicated in disease.
PARP Inhibition in Oncology
Substituted bipyridinone compounds are being actively investigated as inhibitors of PARP enzymes, particularly PARP-1. PARP inhibitors have emerged as a crucial class of anti-cancer drugs, exploiting the concept of synthetic lethality in tumors with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations. By inhibiting PARP, these compounds prevent the repair of single-strand DNA breaks, which then leads to the accumulation of double-strand breaks during DNA replication. In cancer cells with impaired homologous recombination repair, these double-strand breaks cannot be efficiently repaired, resulting in cell death.
BTK Inhibition in Oncology and Autoimmune Diseases
Another significant area of patent activity for substituted bipyridinone compounds is the inhibition of Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation, differentiation, and survival of B-cells. Dysregulation of the BCR pathway is a hallmark of many B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). BTK inhibitors covalently bind to a cysteine residue in the active site of BTK, leading to its irreversible inhibition and subsequent blockade of the BCR signaling cascade. This ultimately results in decreased tumor cell proliferation and survival. The application of BTK inhibitors is also being explored in autoimmune diseases where B-cells play a pathogenic role.
Methodological & Application
Application Notes and Protocols for [1(2H),4'-Bipyridin]-2-one and its Isomers in Catalysis
Introduction
[1(2H),4'-Bipyridin]-2-one and its structural isomers, particularly [2,2'-Bipyridin]-6(1H)-one, have emerged as a significant class of cooperating ligands in transition metal catalysis. Their unique structure, featuring both a pyridinone and a pyridine ring, allows for a bifunctional role in catalytic cycles. This dual functionality, acting as both a ligand to stabilize the metal center and a built-in base to facilitate key reaction steps, has led to enhanced catalytic activity and efficiency in a variety of organic transformations. These application notes provide an overview of their use in catalysis, with a focus on palladium-catalyzed cross-coupling reactions, and offer detailed protocols for their application.
Application Notes
1. Cooperating Ligand in Palladium-Catalyzed C-H Activation
The most prominent application of a bipyridinone ligand is the use of [2,2'-Bipyridin]-6(1H)-one (abbreviated as bipy-6-OH) in palladium-catalyzed direct arylation of pyridines and other arenes.[1][2][3] The deprotonated form of the ligand, [2,2'-bipyridin]-6-olate, acts as an internal base, assisting in the C-H bond cleavage step, which is often the rate-determining step in such reactions.[1][2][3] This intramolecular assistance avoids the need for an external base to have a free coordination site on the metal, a common difficulty when using chelating ligands.[1][3] This "cooperating" nature of the ligand leads to a significant acceleration of the catalytic reaction.[1][2]
The presence of the hydroxyl group in close proximity to the metal center is crucial for the catalytic activity. For instance, its regioisomer with a hydroxyl group at the 4-position showed no catalytic activity, and replacing the hydroxyl with a methoxy group also resulted in a loss of the beneficial effect.[1] Mechanistic studies indicate that the direct arylation of pyridine using this ligand proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][3]
2. Bipyridine Derivatives in Photoredox Catalysis
Bipyridine derivatives are fundamental components in the field of visible-light photoredox catalysis.[4][5] Complexes of ruthenium and iridium with bipyridine ligands, such as Ru(bpy)32+, are widely used as photocatalysts.[4] These complexes can absorb visible light to reach an excited state, enabling them to participate in single-electron transfer (SET) processes with organic substrates.[4][5] While the specific use of this compound in this context is not extensively documented in the provided results, the broader class of bipyridine ligands is central to this field, facilitating a wide range of organic transformations under mild reaction conditions.[5]
3. Ligands for Other Transition Metal-Catalyzed Reactions
Bipyridine-type ligands are versatile and have been employed in a wide array of other catalytic systems:
-
Vanadium-based Catalysis: 2,2'-Bipyridine has been used to create peroxidovanadium complexes that act as efficient biomimetics of haloperoxidase enzymes, catalyzing oxidative halogenation reactions.[6] Additionally, oxidovanadium(IV) complexes with 2,2'-bipyridine ligands have shown high catalytic activity in the oxidation of alkanes and alcohols.[7]
-
Nickel-catalyzed Couplings: Bipyridine ligands are utilized in nickel-catalyzed cross-coupling and dimerization reactions.[8]
-
Copper-catalyzed Reactions: Copper complexes with bipyridine ligands have been explored as photoredox catalysts.[9]
-
Metal-Organic Frameworks (MOFs): MOFs containing open 2,2'-bipyridine sites have been synthesized and used as robust and recyclable catalysts for Suzuki-Miyaura cross-coupling reactions.[10]
Quantitative Data Summary
Table 1: Palladium-Catalyzed Direct Arylation of Pyridine with p-CF3C6H4I using [2,2'-Bipyridin]-6(1H)-one (bipy-6-OH) Ligand [1]
| Entry | Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)2 (2.5) | 1,10-phenanthroline (5) | Cs2CO3 (2) | 140 | 24 | 70 |
| 2 | Pd(OAc)2 (2.5) | bipy-6-OH (5) | Cs2CO3 (2) | 140 | 2 | 96 |
| 3 | Pd(OAc)2 (2.5) | bipy-6-OMe (5) | Cs2CO3 (2) | 140 | 2 | 10 |
| 4 | Pd(OAc)2 (2.5) | bipy-4-OH (5) | Cs2CO3 (2) | 140 | 2 | <5 |
| 5 | Pd(OAc)2 (1) | bipy-6-OH (2) | Cs2CO3 (1.5) | 140 | 2 | 95 |
Table 2: Catalytic Oxidative Bromination of Phenol Red and Halogenation of 8-Hydroxyquinoline using a Peroxidovanadium Complex with 2,2'-Bipyridine [6]
| Substrate | Product | Catalyst Loading | Conditions | Yield (%) | Rate Constant |
| Phenol Red | Oxidative Bromination | 1 mol% | 30 °C, pH 5.8 | - | 990 ± 90 mol⁻² L² min⁻¹ |
| 8-Hydroxyquinoline | 5,7-dibromoquinolin-8-ol | 1 mol% | 30 °C, pH 5.8 | 73 | - |
| 8-Hydroxyquinoline | 5,7-diiodoquinolin-8-ol | 1 mol% | 30 °C, pH 5.8 | 86 | - |
Experimental Protocols
Protocol 1: General Procedure for the Palladium-Catalyzed Direct Arylation of Pyridine [1]
Materials:
-
Palladium(II) acetate (Pd(OAc)2)
-
[2,2'-Bipyridin]-6(1H)-one (bipy-6-OH) ligand
-
Cesium carbonate (Cs2CO3)
-
Aryl halide (e.g., p-trifluoromethyl-iodobenzene)
-
Pyridine (reagent and solvent)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add Pd(OAc)2 (0.025 mmol, 2.5 mol%), [2,2'-Bipyridin]-6(1H)-one (0.05 mmol, 5 mol%), and Cs2CO3 (2.0 mmol, 2 equiv.).
-
Add the aryl halide (1.0 mmol, 1 equiv.).
-
Add pyridine (5 mL).
-
Seal the Schlenk tube and place it in a preheated oil bath at 140 °C.
-
Stir the reaction mixture for the specified time (e.g., 2 hours).
-
After cooling to room temperature, the reaction mixture can be analyzed by GC or NMR to determine the yield.
-
For product isolation, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate), washed with water, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography.
Protocol 2: General Procedure for the Oxidative Halogenation of 8-Hydroxyquinoline [6]
Materials:
-
Peroxidovanadium complex with 2,2'-bipyridine ligand
-
8-Hydroxyquinoline
-
Potassium bromide (KBr) or Potassium iodide (KI)
-
Hydrogen peroxide (H2O2)
-
Phosphate buffer (pH 5.8)
-
Reaction vessel
Procedure:
-
Prepare a solution of the peroxidovanadium catalyst in the phosphate buffer (pH 5.8).
-
In a reaction vessel, dissolve 8-hydroxyquinoline and the halide source (KBr or KI) in the phosphate buffer.
-
Add the catalyst solution to the reaction mixture.
-
Initiate the reaction by the dropwise addition of hydrogen peroxide.
-
Stir the reaction at 30 °C for the required time.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, the product can be extracted with a suitable organic solvent. The organic layers are combined, dried, and concentrated.
-
The crude product can be purified by crystallization or column chromatography.
Visualizations
Caption: Proposed catalytic cycle for the direct arylation of pyridine.
Caption: Experimental workflow for Pd-catalyzed direct arylation.
References
- 1. uvadoc.uva.es [uvadoc.uva.es]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. A robust, catalytic metal–organic framework with open 2,2′-bipyridine sites - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Cell-Based Assays with Bipyridinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for conducting cell-based assays to evaluate the biological activity of bipyridinone derivatives. These protocols are designed to be a comprehensive resource for investigating the cytotoxic, apoptotic, and cell signaling effects of this class of compounds.
Introduction
Bipyridinone derivatives have emerged as a promising class of compounds in drug discovery, with potential applications in oncology and other therapeutic areas. Understanding their mechanism of action at the cellular level is crucial for their development as therapeutic agents. This document outlines key cell-based assays to characterize the effects of bipyridinone derivatives on cell viability, apoptosis, and relevant signaling pathways.
Data Presentation: Efficacy of Bipyridinone Derivatives
The following table summarizes the cytotoxic effects of exemplary 2,2'-bipyridine derivatives on the human hepatocellular carcinoma (HepG2) cell line.
| Compound/Derivative | IC50 (ng/mL) in HepG2 cells | Reference |
| NPS derivative 1 | 72.11 | [1] |
| NPS derivative 2 | 154.42 | [1] |
| NPS derivative 5 | 71.78 | [1] |
| NPS derivative 6 | 71.43 | [1] |
Experimental Protocols
Cell Viability and Proliferation Assay (XTT Method)
This protocol is for determining the effect of bipyridinone derivatives on cell viability and proliferation using the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay. This colorimetric assay measures the metabolic activity of viable cells.
Materials:
-
Bipyridinone derivatives of interest
-
Target cancer cell line (e.g., HepG2)
-
Complete cell culture medium
-
96-well cell culture plates
-
XTT reagent and activation solution
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the bipyridinone derivatives in complete culture medium. After 24 hours of cell seeding, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT solution by mixing the XTT reagent with the activation solution according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the prepared XTT solution to each well.
-
Incubation with XTT: Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO₂ incubator, or until a color change is apparent.
-
Absorbance Measurement: Measure the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes the detection of apoptosis induced by bipyridinone derivatives using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[2][3] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[4][5]
Materials:
-
Bipyridinone derivatives of interest
-
Target cancer cell line
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of bipyridinone derivatives for the specified time. Include an untreated control.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.
-
Resuspension in Binding Buffer: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Western Blotting for Signaling Pathway Analysis
This protocol is for analyzing the effect of bipyridinone derivatives on the expression and phosphorylation status of key proteins in signaling pathways, such as the PI3K/Akt pathway.[6][7][8]
Materials:
-
Bipyridinone derivatives of interest
-
Target cancer cell line
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with bipyridinone derivatives as described previously. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation: Mix a specific amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of action for bipyridinone derivatives.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for the XTT cell viability assay.
Experimental Workflow for Apoptosis Assay
Caption: Workflow for the Annexin V/PI apoptosis assay.
References
- 1. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioscience.co.uk [bioscience.co.uk]
- 5. biocompare.com [biocompare.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. novateinbio.com [novateinbio.com]
- 8. bio-rad.com [bio-rad.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues of [1(2H),4'-Bipyridin]-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with [1(2H),4'-Bipyridin]-2-one in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound compound precipitating in my aqueous-based biological assay?
A1: this compound, like many heterocyclic organic compounds, can exhibit poor aqueous solubility due to its molecular structure. Precipitation in biological buffers (e.g., PBS) is a common issue when the concentration of the compound exceeds its solubility limit in the aqueous environment of the assay. This can be exacerbated by factors such as pH and the presence of salts in the buffer.
Q2: What is the maximum concentration of DMSO I can use to dissolve my compound without affecting my cells?
A2: Dimethyl sulfoxide (DMSO) is a common co-solvent used to dissolve poorly soluble compounds. However, high concentrations of DMSO can be toxic to cells. It is generally recommended to keep the final concentration of DMSO in your cell-based assay below 0.5%, and ideally at or below 0.1%, to minimize cytotoxic effects. The exact tolerance will depend on the specific cell line being used, so it is crucial to perform a vehicle control experiment to assess the impact of the chosen DMSO concentration on your cells.
Q3: Can I use pH modification to improve the solubility of this compound?
A3: Yes, pH modification can be an effective strategy for ionizable compounds. Most drug molecules are weak acids or bases. For basic compounds, decreasing the pH will lead to protonation and increased aqueous solubility. Conversely, for acidic compounds, increasing the pH will result in deprotonation and enhanced solubility. The effectiveness of this method for this compound would depend on its pKa. It is important to ensure the final pH of the solution is compatible with your biological assay and does not affect the activity of your compound or the health of your cells.
Q4: Are there alternatives to co-solvents for improving solubility?
A4: Yes, several alternatives to co-solvents can be employed. These include the use of surfactants to form micelles that encapsulate the hydrophobic compound, and cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic outer surface to form inclusion complexes with poorly soluble drugs. Lipid-based formulations can also be a viable option for in vivo studies.
Troubleshooting Guide: this compound Precipitation in Biological Assays
If you are observing precipitation of this compound during your experiment, follow this step-by-step guide to troubleshoot and resolve the issue.
addressing challenges in the scale-up of bipyridinone production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of bipyridinone production.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of bipyridinones on a larger scale.
| Problem | Potential Cause | Recommended Solution |
| Low Reaction Yield | Incomplete reaction | - Monitor reaction progress using in-process controls (e.g., HPLC, TLC).- Ensure efficient mixing and heat transfer, as these can differ significantly from lab to pilot scale.- Optimize reaction temperature and time for the larger scale. |
| Degradation of starting materials or product | - Check the stability of reactants and products under the reaction conditions.- Consider using a milder catalyst or reaction conditions if degradation is observed. | |
| Suboptimal catalyst activity | - Ensure the catalyst is not poisoned by impurities in the starting materials or solvent.- For metal-catalyzed reactions, catalyst deactivation can occur. Consider catalyst loading and stability. | |
| Impurity Formation | Side reactions | - Characterize major impurities by LC-MS or GC-MS to understand their structure and potential formation pathway.- Adjust reaction conditions (temperature, concentration, stoichiometry) to minimize side product formation. |
| Homocoupling of starting materials | - In cross-coupling reactions, optimize the catalyst system and reaction conditions to favor the desired cross-coupling over homocoupling. | |
| Residual starting materials or reagents | - Improve purification methods (e.g., recrystallization, chromatography) to remove unreacted starting materials.- Consider a quenching step to remove reactive reagents before work-up. | |
| Difficult Purification | Co-eluting impurities | - Develop a more selective analytical method to resolve the product from impurities.- Optimize the purification method. This may involve changing the stationary phase, mobile phase, or using a different technique (e.g., preparative HPLC, crystallization). |
| Product instability during purification | - If the product is sensitive to acid, base, or temperature, ensure the purification conditions are neutral and mild. | |
| Poor crystallinity | - Screen different solvents and solvent mixtures for recrystallization.- Consider seeding the crystallization to induce the formation of a more stable crystal form. | |
| Inconsistent Batch-to-Batch Results | Variability in raw material quality | - Implement stringent quality control checks for all incoming raw materials, including solvents and reagents. |
| Poor process control | - Implement Process Analytical Technology (PAT) to monitor critical process parameters in real-time.- Ensure standard operating procedures (SOPs) are well-defined and followed consistently. | |
| Equipment differences | - Characterize the impact of different equipment on mixing, heat transfer, and other critical parameters. |
Frequently Asked Questions (FAQs)
1. What are the most common challenges when scaling up bipyridinone synthesis?
The most common challenges include maintaining consistent yield and purity, managing heat transfer in larger reactors, ensuring efficient mixing, and dealing with impurities that may not have been significant at the lab scale. Technology transfer from R&D to manufacturing and regulatory compliance are also critical aspects to manage.
2. How can I minimize the formation of homocoupled byproducts in my cross-coupling reaction to form the bipyridinone core?
Minimizing homocoupling often involves careful optimization of the reaction conditions. This can include:
-
Catalyst and Ligand Selection: Using ligands that promote reductive elimination from the heterometallic intermediate over the homometallic one.
-
Reaction Temperature: Lowering the temperature can sometimes disfavor the homocoupling pathway.
-
Stoichiometry: Precise control over the stoichiometry of the coupling partners is crucial.
3. What analytical techniques are recommended for monitoring the progress and purity of my bipyridinone synthesis?
A combination of techniques is often best
Technical Support Center: Computational Tools for Predicting and Resolving Synthesis Challenges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using computational tools to predict and resolve chemical synthesis challenges.
Frequently Asked Questions (FAQs)
Q1: Why did the synthesis prediction software fail to find a route for my target molecule?
There are several reasons why a retrosynthesis program might not find a synthetic pathway:
-
Novel or Complex Target Molecule: The software's underlying database of reaction rules or training data may not contain transformations applicable to a highly novel or complex molecular scaffold.[1][2]
-
Restrictive Search Parameters: Highly constrained search parameters, such as limiting the number of steps, cost of starting materials, or available reaction classes, can prevent the algorithm from identifying a viable route.[3]
-
"Orphan" Molecules: The target molecule may be an "orphan" in the chemical space, meaning it is not readily accessible from commercially available starting materials through known chemical reactions.
Troubleshooting Steps:
-
Relax Search Parameters: Broaden the search by increasing the maximum number of steps, allowing for more expensive starting materials, or including a wider range of reaction classes.[3]
-
Use a Different Algorithm or Software: Different software platforms utilize distinct algorithms (e.g., rule-based vs. machine learning) and databases. Trying an alternative tool may yield a successful prediction.[5]
-
Manually Define a Key Disconnection: If you have chemical intuition about a key bond formation, you can guide the software by suggesting a specific starting material or intermediate.
-
Check for Tautomers or Alternative Representations: Ensure the input structure is in the most common tautomeric form. Sometimes, representing the molecule differently can help the software recognize relevant transformations.
Q2: The predicted synthesis route is too long or has a very low predicted yield. What can I do?
Long or low-yielding predicted routes are common challenges. Here’s how to address them:
-
Prioritize High-Yielding Reactions: Adjust the software's scoring function to prioritize transformations with higher reported yields.[6]
-
Favor Convergent Syntheses: Manually inspect the proposed route. If it is highly linear, consider if a convergent strategy, where different fragments are synthesized separately and then combined, could be more efficient. Some advanced tools can be guided to favor convergent pathways.
-
Re-evaluate Key Intermediates: A long route may be necessary if it passes through a crucial, stable intermediate that enables a more efficient subsequent transformation.
-
Experimental Optimization: Computationally predicted yields are often estimates. The actual yield may be improved by optimizing reaction conditions such as temperature, solvent, and catalyst through techniques like high-throughput experimentation.[7][8]
Q3: The software suggests a reaction with known sensitivity to my substrate's functional groups. How should I proceed?
This is a critical issue where chemical expertise is essential to augment the computational prediction.
-
Introduce Protecting Groups: If the software does not automatically suggest them, manually modify the synthetic plan to include protecting groups for sensitive functionalities. Some advanced platforms allow for the specification of protecting group strategies.[3]
-
Search for Alternative Reagents: The predicted reaction class might be correct, but a different reagent or catalyst could offer better chemoselectivity. Consult the chemical literature for milder or more selective alternatives.
-
Forward Prediction Validation: Utilize a forward-synthesis prediction tool to assess the likelihood of side reactions with your specific substrate.[1][2]
-
Small-Scale Experimental Validation: Before committing to the full synthesis, perform a small-scale experiment to test the problematic step.
Q4: I have conflicting route predictions from two different software tools. How do I decide which one to pursue?
Conflicting predictions highlight the different strengths and biases of various algorithms.
-
Compare Scoring Metrics: Analyze how each software scores the proposed routes. One might prioritize step count, while another focuses on the cost of starting materials or the novelty of the chemistry.[5]
-
Assess the Plausibility of Key Steps: Critically evaluate the individual reactions in each proposed route based on your own chemical knowledge and the primary literature.
-
Check for Experimental Precedent: Investigate the literature to see if similar transformations have been successfully applied to substrates analogous to your intermediates.
-
Consider Experimental Feasibility: Evaluate the practical aspects of each route, such as the need for specialized equipment, hazardous reagents, or difficult purifications.
Q5: How can I improve the accuracy of the predicted reaction conditions?
Predicting optimal reaction conditions is a significant challenge for many computational tools.
-
Use Models Trained on Rich Datasets: The quality of predicted conditions depends heavily on the data the model was trained on. Tools that incorporate large, curated databases of reactions with detailed experimental conditions are likely to provide more accurate suggestions.[9][10]
-
Leverage High-Throughput Experimentation (HTE): Use the predicted conditions as a starting point for an HTE campaign to rapidly screen a range of solvents, catalysts, temperatures, and reagents to identify the optimal conditions.[9][11]
-
Active Learning Loops: Some modern approaches use active learning, where the results of initial experiments are fed back into the model to refine its predictions for subsequent rounds of optimization.[5]
Troubleshooting Guides
Issue 1: Predicted Reaction Fails in the Lab
Problem: A computationally predicted reaction step does not yield the desired product under the suggested conditions.
Troubleshooting Workflow:
References
- 1. SynRoute: A Retrosynthetic Planning Software - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. SYNTHIA® 逆向合成軟體 [sigmaaldrich.com]
- 4. Find a better route: Optimizing AI for more novel synthetic predictions | CAS [cas.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. How Does Retrosynthesis Software Accelerate Drug Discovery? [synthiaonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. unchainedlabs.com [unchainedlabs.com]
- 10. quora.com [quora.com]
- 11. books.rsc.org [books.rsc.org]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of Bipyridine Derivatives in Cancer Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of a series of iodinated 4,4'-bipyridine derivatives, focusing on their antiproliferative effects against melanoma cell lines. Due to a limited availability of specific SAR studies on the bipyridinone core in the public domain, this guide focuses on the closely related and informative bipyridine scaffold. The data presented herein is derived from a study on halogenated 4,4'-bipyridines, which highlights the impact of specific substitutions on their biological activity.
Data Presentation: Antiproliferative Activity of Iodinated 4,4'-Bipyridine Derivatives
The following table summarizes the in vitro antiproliferative activity of a series of halogenated 4,4'-bipyridine compounds against the A375 malignant melanoma cell line. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of treatment.
| Compound ID | R1 | R2 | R3 | R4 | R5 | IC50 (µM) on A375 cells |
| 1 | Cl | H | Cl | Cl | H | > 25 |
| 2 | Cl | I | Cl | Cl | H | 1.8 |
| 3 | Cl | I | Cl | Cl | I | 2.5 |
| 4 | Cl | I | Cl | Cl | Br | 3.2 |
| 5 | Br | I | Br | Br | H | 5.8 |
| 6 | H | I | H | H | H | 17.1 |
| 7 | H | H | H | H | H | Ineffective |
Key SAR Observations:
-
Presence of Iodine: The introduction of an iodine atom at the R2 position (compound 2 ) significantly enhances antiproliferative activity compared to the non-iodinated analog (compound 1 ).
-
Halogenation Pattern: Generally, increased halogenation of the bipyridine core appears to correlate with higher potency.
-
Effect of a Second Iodine: The addition of a second iodine at the R5 position (compound 3 ) slightly decreases activity compared to the mono-iodinated compound 2 .
-
Influence of Bromine: Replacing the second iodine with bromine (compound 4 ) or having bromine at the R1 and R3 positions (compound 5 ) results in a gradual decrease in activity compared to compound 2 .
-
Unsubstituted Core: The unsubstituted 4,4'-bipyridine (compound 7 ) was found to be inactive, highlighting the importance of halogen substituents for antiproliferative activity in this series.
Experimental Protocols
The following is a detailed methodology for the key experiment cited in this guide.
MTT Assay for Cell Proliferation
This colorimetric assay is a widely used method to assess cell viability and proliferation.[1][2][3] It is based on the principle that viable cells with active metabolism can convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[1]
Materials:
-
A375 human melanoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: A375 cells are harvested from culture flasks using trypsin-EDTA, resuspended in complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin), and seeded into 96-well plates at a density of 5 x 10³ cells per well. The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The bipyridine derivatives are dissolved in DMSO to prepare stock solutions. Serial dilutions of the compounds are then made in culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with 100 µL of the medium containing the various concentrations of the test compounds. Control wells receive medium with the same concentration of DMSO as the treated wells.
-
Incubation: The plates are incubated for 72 hours in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of the 5 mg/mL MTT solution is added to each well, and the plates are incubated for an additional 4 hours under the same conditions.
-
Formazan Solubilization: Following the incubation with MTT, the medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control cells. The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is determined from the dose-response curves.
Mandatory Visualizations
Caption: Experimental workflow for evaluating the antiproliferative activity of bipyridine derivatives.
Caption: Proposed mechanism involving halogen bonding leading to antiproliferative effects.
References
Benchmarking the Catalytic Activity of [1(2H),4'-Bipyridin]-2-one Complexes: A Comparative Guide
This guide provides a comparative analysis of the catalytic performance of complexes featuring [1(2H),4'-Bipyridin]-2-one type ligands against established alternatives in palladium-catalyzed cross-coupling reactions. The focus is on the direct C-H arylation of pyridine, a key transformation in the synthesis of valuable chemical building blocks. Experimental data, detailed protocols, and mechanistic visualizations are presented to offer a comprehensive resource for researchers in catalysis and drug development.
Performance Comparison in Palladium-Catalyzed Direct Arylation
The catalytic efficacy of palladium complexes bearing the [2,2'-Bipyridin]-6(1H)-one (bipy-6-OH) ligand has been benchmarked against the widely used 1,10-phenanthroline (phen) ligand in the direct C-3 arylation of pyridine. The bipyridinone ligand demonstrates a significant rate enhancement, underscoring its potential as a superior ancillary ligand for challenging C-H activation/functionalization reactions.[1]
The key performance metrics are summarized in the table below. The reaction with the bipy-6-OH ligand is notably 5 to 8 times faster than the established system using the phenanthroline ligand.[1] For instance, the arylation of pyridine with p-CF3C6H4I reaches completion in just 2 hours with the bipy-6-OH ligand, a significant improvement over the 30-48 hours typically required with the phenanthroline-based catalyst.[1]
| Catalyst System | Aryl Halide | Reaction Time | Yield | Reference |
| Pd(OAc)₂ / [2,2'-Bipyridin]-6(1H)-one | p-CF₃C₆H₄I | 2 h | High (Completion) | [1] |
| Pd(OAc)₂ / [2,2'-Bipyridin]-6(1H)-one | General ArX | 6 h | High (Completion) | [1] |
| Pd(OAc)₂ / 1,10-Phenanthroline | General ArX | 30-48 h | High (Completion) | [1] |
Experimental Protocols
The following are representative experimental protocols for the palladium-catalyzed direct arylation of pyridine.
General Procedure for Catalytic Direct Arylation
A reaction vessel is charged with the aryl halide (1 mmol), the palladium precatalyst (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%), and the ligand ([2,2'-Bipyridin]-6(1H)-one or 1,10-phenanthroline, 0.01 mmol, 1 mol%). The vessel is then evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon). Pyridine, serving as both the solvent and the reactant, is added, followed by a base (e.g., Cs₂CO₃). The reaction mixture is then heated to the desired temperature (e.g., 120 °C) and stirred for the specified duration. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water. The organic layer is dried over a drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Kinetic Analysis Protocol
Kinetic studies can be performed using in-situ monitoring techniques such as ¹⁹F NMR spectroscopy for fluorine-containing substrates.[1] A typical procedure involves preparing a stock solution of the palladium precatalyst and the ligand in the reaction solvent (pyridine). This solution is then added to a mixture of the aryl halide and the base in an NMR tube. The reaction is initiated by placing the NMR tube in a preheated NMR spectrometer, and spectra are acquired at regular intervals to monitor the consumption of the starting material and the formation of the product. The reaction is observed to be first-order in the palladium complex and zero-order in the aryl halide.[1]
Mechanistic Insights and Visualization
The enhanced catalytic activity of the [2,2'-Bipyridin]-6(1H)-one ligand is attributed to its ability to act as a "cooperating ligand".[1][2] The deprotonated pyridone moiety of the ligand is proposed to assist in the C-H activation step, which is often the rate-determining step in such catalytic cycles.[1][2] This intramolecular assistance facilitates the cleavage of the C-H bond.[1] Mechanistic studies suggest that the direct arylation of pyridine with this ligand proceeds through a Pd(0)/Pd(II) catalytic cycle.[1]
Experimental Workflow for Catalyst Comparison
The logical flow for comparing the performance of the [2,2'-Bipyridin]-6(1H)-one complex with a standard catalyst is outlined below.
References
Comparative Guide to QSAR Modeling of Bipyridinone Derivatives as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of quantitative structure-activity relationship (QSAR) modeling approaches applied to bipyridinone derivatives, a promising class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. By presenting experimental data, detailed protocols, and visual representations of workflows and biological pathways, this document aims to inform the rational design of more potent anti-HIV agents.
Overview of QSAR Approaches for Bipyridinones
QSAR studies on bipyridinone and its analogs, particularly biphenyl-substituted pyridones, have predominantly utilized three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These ligand-based approaches are instrumental in elucidating the relationship between the physicochemical properties of the compounds and their biological activity, offering predictive models to guide the synthesis of novel inhibitors.
A key study in this area focused on a series of biphenyl-substituted pyridone derivatives, developing robust CoMFA and CoMSIA models with strong predictive capabilities.[1] These models have been crucial in identifying the structural requirements for potent inhibition of HIV-1 reverse transcriptase.
Comparative Analysis of QSAR Model Performance
The performance of different QSAR models is evaluated based on several statistical parameters. A higher value for the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the predictive correlation coefficient for the external test set (r²pred) indicates a more robust and predictive model.
| QSAR Model | Dataset Size | q² | r² | r²pred | Key Findings | Reference |
| CoMFA | 51 compounds | 0.688 | 0.976 | 0.831 | Steric and electrostatic fields are critical for activity. | [1] |
| CoMSIA/SHE | 51 compounds | 0.758 | 0.968 | 0.828 | Steric, electrostatic, and hydrophobic fields significantly influence inhibitory potency. | [1] |
Table 1: Comparison of 3D-QSAR Models for Biphenyl-Substituted Pyridone Derivatives. This table summarizes the statistical validation parameters for CoMFA and CoMSIA models developed for a series of biphenyl-substituted pyridone derivatives as HIV-1 NNRTIs. The high values of q², r², and r²pred indicate the excellent predictive power of these models.
Experimental Protocols
The development of a reliable QSAR model follows a systematic workflow, from data preparation to model validation. The following protocols are representative of the methodologies employed in the QSAR analysis of bipyridinone derivatives.
Dataset Preparation and Alignment
-
Data Collection: A dataset of bipyridinone derivatives with their corresponding biological activities (e.g., IC50 or EC50 values) against HIV-1 reverse transcriptase is compiled from the literature.
-
Data Curation: The biological activity data is converted to a logarithmic scale (pIC50 or pEC50) to ensure a more normal distribution. The dataset is then divided into a training set (typically 70-80% of the compounds) for model development and a test set for external validation. The Kennard-Stone algorithm is often employed for this division to ensure that both sets are representative of the entire dataset.[2]
-
Molecular Modeling and Alignment: The three-dimensional structures of all compounds are generated and energy-minimized using computational chemistry software. A crucial step in 3D-QSAR is the alignment of all molecules to a common template. This is often achieved by docking the most active compound into the binding site of the target protein (HIV-1 RT) and using its docked conformation as the template for aligning the rest of the dataset.
3D-QSAR Model Generation (CoMFA and CoMSIA)
-
Grid Box Generation: A 3D grid is generated around the aligned molecules.
-
Field Calculation:
-
CoMFA: Steric (Lennard-Jones potential) and electrostatic (Coulomb potential) fields are calculated at each grid point using a probe atom (e.g., an sp3 carbon with a +1 charge).[3]
-
CoMSIA: In addition to steric and electrostatic fields, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields are also calculated. CoMSIA uses a Gaussian function to avoid the singularities at atomic positions that can occur in CoMFA.[3][4]
-
-
Statistical Analysis: Partial Least Squares (PLS) regression is used to correlate the calculated field values (independent variables) with the biological activities (dependent variable).[3]
Model Validation
-
Internal Validation: The robustness of the model is assessed using the leave-one-out (LOO) cross-validation method, which yields the q² value. In this process, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for all compounds in the training set.[5]
-
External Validation: The predictive power of the model is evaluated by using the developed model to predict the biological activities of the compounds in the external test set, which were not used in model generation. The r²pred value is calculated from these predictions.[6]
-
Y-Randomization: The dependent variable vector (biological activities) is randomly shuffled, and a new QSAR model is developed. This process is repeated multiple times. A valid model should have significantly lower q² and r² values for the randomized data compared to the original model, ensuring that the original correlation is not due to chance.[7]
Visualizations
General QSAR Workflow
References
- 1. tandfonline.com [tandfonline.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. CoMFA and CoMSIA 3D-QSAR analysis of DMDP derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of various methods for validity evaluation of QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
